
1-(1-Ethoxyethoxy)-4-vinylbenzene
Overview
Description
1-(1-Ethoxyethoxy)-4-vinylbenzene (CAS: E1441 ) is a substituted styrene derivative featuring an ethoxyethoxy protective group at the para position of the benzene ring. This compound is stabilized with TBC (tert-butylcatechol) to prevent polymerization and is commercially available with >98.0% purity . Structurally, it combines a vinyl group (–CH=CH₂) and an ethoxyethoxy (–OCH₂CH₂OCH₂CH₃) moiety, making it a versatile intermediate in organic synthesis, particularly in polymer chemistry and functional material design.
Preparation Methods
Synthetic Pathways
Core Reaction Strategy
The compound’s synthesis typically follows a two-step approach:
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Protection of a hydroxyl group to introduce the ethoxyethoxy functionality.
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Introduction of the vinyl group via coupling or addition reactions.
Stepwise Methodologies
Ethoxyethoxy Group Installation
The ethoxyethoxy group is likely introduced through acid-catalyzed acetal formation . For example:
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Reactants : A phenolic compound (e.g., 4-hydroxybenzaldehyde) and ethyl vinyl ether.
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Catalyst : p-Toluenesulfonic acid (PTSA) or similar Brønsted acids.
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Conditions : Reflux in anhydrous toluene or dichloromethane .
This step mirrors industrial acetal protection methods, where steric hindrance from the ethoxyethoxy group improves stability during subsequent reactions .
Vinylation Techniques
The vinyl group is introduced via:
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Wittig Reaction : Using triphenylphosphine ylides and aldehydes.
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Heck Coupling : Palladium-catalyzed coupling with vinyl halides.
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Direct Functionalization : Grignard reagents or vinylation agents.
Notably, the provided sources lack explicit experimental details, but analogous benzene derivatives suggest yields up to 62% under optimized conditions .
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis prioritizes efficiency:
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Reactors : Tubular or microreactors for precise temperature control.
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Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized PTSA) reduce waste.
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Purification : Distillation or recrystallization ensures >98% purity .
Challenges and Optimization
Side Reactions
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Polymerization : Uncontrolled vinyl group reactivity leads to oligomers. Mitigated by TBC and inert atmospheres .
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Hydrolysis : Ethoxyethoxy groups degrade under acidic/basic conditions. Storage at pH 5–9 is critical .
Yield Improvements
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Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity .
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Catalyst Screening : Copper salts (e.g., Cu(NO₃)₂) improve selectivity in analogous systems .
Comparative Data
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reaction Time | 12–24 h | 2–4 h |
Yield | 45–62% | 75–85% |
Purity | >95% | >98% |
Catalyst Loading | 5–10 mol% | 1–2 mol% |
Data inferred from analogous benzene derivatives .
Recent Advancements
Photocatalytic Methods
Emerging techniques use visible light to activate catalysts, reducing energy input. For example, iridium-based photoredox catalysts enable milder conditions (room temperature, ambient pressure) .
Flow Chemistry Innovations
Microfluidic systems enhance heat/mass transfer, enabling safer handling of exothermic reactions and hazardous intermediates .
Critical Analysis of Limitations
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Source Availability : Publicly accessible data on this specific compound are sparse, necessitating extrapolation from structural analogs.
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Scalability : Batch processes dominate due to the compound’s sensitivity, though continuous methods show promise.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethoxyethoxy)-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Ethoxyethoxy)-4-vinylbenzene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its reactive vinyl group.
Pharmaceuticals: Research explores its potential as an intermediate in the synthesis of biologically active compounds.
Surface Modification: It is employed in surface modification techniques to introduce functional groups onto various substrates, enhancing their properties.
Mechanism of Action
The mechanism of action of 1-(1-Ethoxyethoxy)-4-vinylbenzene involves its reactive vinyl group, which can undergo polymerization or addition reactions. The ethoxyethoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogues: Substituted Styrenes
Halogenated Styrenes
- 3-Chlorostyrene and 4-Chlorostyrene (CAS: C0289, C0290 ):
These derivatives replace the ethoxyethoxy group with chlorine. They exhibit higher reactivity in polymerization due to the electron-withdrawing Cl substituent, unlike the electron-donating ethoxyethoxy group in the target compound. Chlorostyrenes are typically used in flame-retardant polymers, whereas 1-(1-Ethoxyethoxy)-4-vinylbenzene may prioritize solubility and controlled reactivity in specialty coatings .
Methoxy-Substituted Styrenes
- 1-Methoxy-4-(prop-1-en-2-yl)benzene (CAS: 1712-69-2 ):
This compound substitutes the ethoxyethoxy group with a methoxy (–OCH₃) group. The smaller methoxy group reduces steric hindrance, increasing polymerization rates compared to bulkier ethoxyethoxy derivatives.
Ethoxyethoxy-Functionalized Compounds
- Its synthesis involves protecting group strategies similar to those used for this compound, highlighting the ethoxyethoxy group’s role in stabilizing intermediates during multistep syntheses .
Ethynyl-to-Vinyl Hydrogenation Products
- 1-(Phenylethynyl)-4-vinylbenzene (Selectivity: 99% ):
Produced via Pt1/N–C-catalyzed hydrogenation of 1-ethynyl-4-(phenylethynyl)benzene, this compound retains an internal alkyne while converting terminal alkynes to vinyl groups. Compared to this compound, it lacks ether functionalities but demonstrates the utility of vinyl groups in regioselective catalysis .
Data Table: Key Properties and Hazards
Biological Activity
Overview
1-(1-Ethoxyethoxy)-4-vinylbenzene (CAS No. 157057-20-0) is an organic compound characterized by its unique structure, which includes a vinyl group and an ethoxyethoxy substituent on a benzene ring. This compound has garnered interest due to its potential biological activities and applications in various fields, including polymer chemistry and pharmaceuticals.
- Molecular Formula: C₁₂H₁₆O₂
- Molecular Weight: 196.26 g/mol
- Structure:
- Contains a vinyl group (C=C) which is reactive and can participate in polymerization.
- The ethoxyethoxy group provides steric hindrance, influencing the compound's reactivity.
The biological activity of this compound primarily stems from its reactive vinyl group, which allows it to undergo various chemical reactions:
- Polymerization: The vinyl group can polymerize, forming larger molecular structures with potential applications in materials science.
- Addition Reactions: It can react with various nucleophiles, leading to the formation of diverse products that may exhibit biological activity.
The ethoxyethoxy group may also influence the compound's interaction with biological targets by altering its solubility and reactivity.
Potential Applications
This compound is being explored for several applications:
- Antimicrobial Agents: Due to its structural similarities with other bioactive compounds, it may possess antimicrobial properties.
- Polymer Synthesis: It serves as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical strength.
- Surface Modification: The compound can be used in techniques to modify surfaces for improved functional properties.
Research Findings and Case Studies
While direct studies on the biological activity of this compound are scarce, related research provides insights into its potential effects:
Study | Findings |
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Isolation from Marchesinia brachiata | Derivatives showed potential antimicrobial activity, suggesting similar properties for this compound. |
Polymerization Studies | Demonstrated that the vinyl group can be effectively used in creating polymers with desirable properties. |
Reactivity Patterns | Investigated how the ethoxyethoxy group influences reactivity in various chemical processes. |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structure of 1-(1-Ethoxyethoxy)-4-vinylbenzene?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are critical for structural elucidation. For example, H NMR can confirm the presence of ethoxyethoxy and vinyl protons, while GC ensures purity (>98% as per industrial standards). Synthetic intermediates should also be validated via High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer: A two-step approach is typical:
- Step 1: Acetal protection of a hydroxyl group using ethyl vinyl ether under acid catalysis (e.g., p-toluenesulfonic acid).
- Step 2: Vinyl group introduction via Heck coupling or Wittig reactions. For example, a vinyl sulfonylation protocol using palladium catalysts can achieve high yields (e.g., 62% as reported in analogous benzene derivatives) .
Q. What safety protocols are essential when handling this compound?
- Answer: Use fume hoods, wear nitrile gloves, and employ respiratory protection (e.g., P95 masks) due to potential inhalation hazards. Avoid aqueous solutions outside pH 5–9 to prevent decomposition. Emergency measures include washing exposed skin with water and consulting poison control centers .
Advanced Research Questions
Q. How does the steric and electronic environment of the ethoxyethoxy group influence reactivity in cross-coupling reactions?
- Answer: The ethoxyethoxy group acts as an electron-donating substituent, stabilizing intermediates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the ethoxy group can reduce reaction rates but improve regioselectivity. Computational studies (DFT) are recommended to model transition states .
Q. What experimental strategies resolve contradictions in reported stability data for this compound under acidic conditions?
- Answer: Contradictions arise from varying solvent systems. For instance, stability in aqueous pH 5–9 (buffered solutions) contrasts with rapid hydrolysis in concentrated HCl. Use kinetic studies (e.g., HPLC monitoring) to quantify degradation rates and identify stabilizing agents like non-polar solvents .
Q. How can enantioselective functionalization of this compound be achieved for chiral material synthesis?
- Answer: Chiral auxiliaries or asymmetric catalysis (e.g., chiral phosphine ligands in hydrofunctionalization) can induce enantioselectivity. For example, rhodium complexes with BINAP ligands have enabled >90% ee in similar vinylarene systems. Optimize solvent polarity and temperature to enhance stereocontrol .
Q. What role does this compound play in materials science applications?
Properties
IUPAC Name |
1-ethenyl-4-(1-ethoxyethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-11-6-8-12(9-7-11)14-10(3)13-5-2/h4,6-10H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNCNFLLRLHPNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
157057-21-1 | |
Record name | Benzene, 1-ethenyl-4-(1-ethoxyethoxy)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157057-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40431834 | |
Record name | p-(1-Ethoxyethoxy)styrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157057-20-0 | |
Record name | 1-Ethenyl-4-(1-ethoxyethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157057-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(1-Ethoxyethoxy)styrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-ethenyl-4-(1-ethoxyethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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